

Elucidation of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-5-nitropyridin-2-amine**

Cat. No.: **B1281733**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **6-bromo-5-nitropyridin-2-amine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines its chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and a logical workflow for its structural verification.

Chemical Identity and Properties

6-Bromo-5-nitropyridin-2-amine is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a nitro group at the 5-position, and an amine group at the 2-position.

Identifier	Value	Source
IUPAC Name	6-Bromo-5-nitropyridin-2-amine	N/A
CAS Number	84487-05-8	[1]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	[1]
Molecular Weight	218.01 g/mol	[1]

Predicted Spectroscopic Data for Structure Elucidation

While specific experimental spectra for **6-bromo-5-nitropyridin-2-amine** are not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of structurally similar compounds. These predictions are crucial for its identification and characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, while the amino group will have a shielding effect.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H-3	6.5 - 7.0	d	~8-9 Hz
H-4	8.0 - 8.5	d	~8-9 Hz
-NH ₂	5.0 - 6.0	br s	N/A

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the pyridine ring.

Carbon	Predicted Chemical Shift (ppm)
C-2	158 - 162
C-3	110 - 115
C-4	140 - 145
C-5	130 - 135
C-6	145 - 150

Predicted Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern.

Technique	Predicted m/z Value	Interpretation
Electrospray Ionization (ESI)	$[M+H]^+ \approx 218.9, 220.9$	Molecular ion peak showing isotopic pattern for Bromine
Electron Ionization (EI)	$M^+ \approx 218, 220$	Molecular ion peak with Bromine isotopic pattern
Major Fragments	$[M-NO_2]^+, [M-Br]^+, [M-HCN]^+$	Characteristic fragmentation patterns for nitroaromatics and pyridines

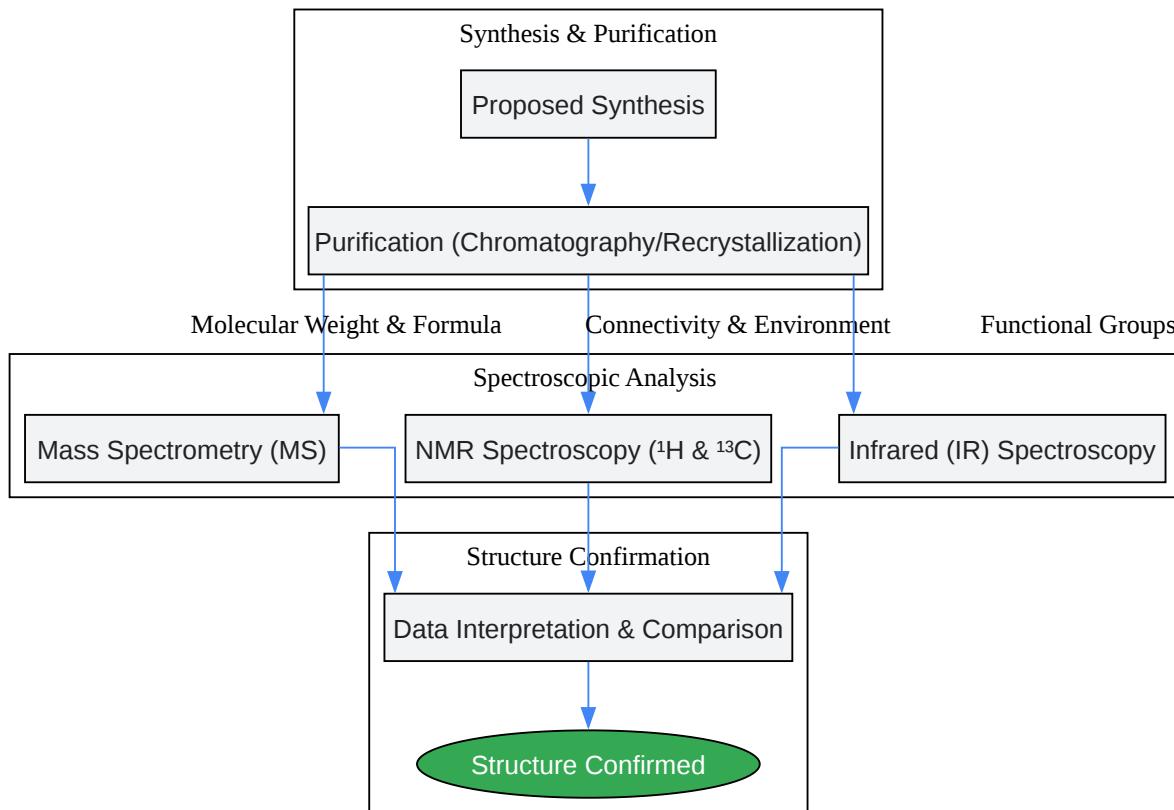
Proposed Synthesis Protocol

A plausible synthetic route for **6-bromo-5-nitropyridin-2-amine** involves the nitration of a suitable precursor, such as 2-amino-6-bromopyridine. The following is a generalized experimental protocol.

Reaction: Nitration of 2-amino-6-bromopyridine.

Materials:

- 2-amino-6-bromopyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate ($NaHCO_3$) solution
- Ethyl Acetate


- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 2-amino-6-bromopyridine in concentrated sulfuric acid at 0°C with stirring.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C .
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **6-bromo-5-nitropyridin-2-amine**.

Logical Workflow for Structure Elucidation

The confirmation of the structure of a synthesized compound like **6-bromo-5-nitropyridin-2-amine** follows a logical workflow involving multiple analytical techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **6-bromo-5-nitropyridin-2-amine**.

Potential Applications in Research and Drug Development

Substituted nitropyridines are important intermediates in the synthesis of various biologically active molecules. The presence of the bromo, nitro, and amino groups on the pyridine ring of **6-bromo-5-nitropyridin-2-amine** provides multiple sites for further functionalization, making it a

versatile building block in drug discovery. Potential areas of application include the development of kinase inhibitors, antibacterial agents, and materials for electronic applications. The specific biological activities and applications of this compound would require further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 68957-50-6|5-Bromo-6-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Elucidation of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281733#6-bromo-5-nitropyridin-2-amine-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com